2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-4-2-3-9(7-11)15-20-21-16(25-15)19-14(22)12-8-10(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGULLJWUCDDXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in the presence of N,N′-dimethylformamide at 60°C . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide-Oxadiazole Derivatives
†Calculated based on molecular formula.
Structural Differences and Implications
Core Heterocycle Modifications :
- The target compound and LMM5/LMM11 share the 1,3,4-oxadiazole core, but M410-0004 substitutes the phenyl group with a thiophene ring , which reduces molecular weight and alters electronic properties. Thiophene’s sulfur atom may enhance π-stacking interactions in biological systems compared to phenyl .
- LMM5 and LMM11 incorporate 4-methoxyphenylmethyl and furan-2-yl groups, respectively, which increase steric bulk and modulate lipophilicity. These modifications correlate with antifungal activity in screening assays .
Chlorine atoms on the benzamide ring (target compound and M410-0004) are associated with enhanced bioactivity in pesticides (e.g., sulfentrazone ) and antimicrobial agents, likely due to increased membrane permeability.
Biological Activity Trends: Compounds with sulfonyl groups (target compound, LMM5, LMM11) exhibit diverse applications: LMM5/LMM11 were tested against fungal strains, while sulfentrazone’s dichlorophenyl-sulfonamide structure is herbicidal . This highlights how minor structural changes redirect functionality.
Research Findings and Data Gaps
- Antifungal Potential: LMM5 and LMM11 demonstrated inhibitory effects on fungal growth in vitro, suggesting that the target compound’s methanesulfonylphenyl group could similarly enhance antifungal efficacy .
- Synthetic Accessibility : highlights the use of N,O-bidentate directing groups in synthesizing benzamide derivatives, which may apply to the target compound’s preparation .
- Pesticide Relevance : Structural parallels with sulfentrazone (a herbicide) imply that the target compound’s dichlorobenzamide moiety could be repurposed for agricultural applications, though this remains speculative .
Biological Activity
2,5-Dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound notable for its diverse biological activities, particularly in the realms of antibacterial and antitumor properties. Its structural composition combines a dichlorobenzamide framework with a 1,3,4-oxadiazole ring and a methanesulfonyl phenyl group, which contribute significantly to its pharmacological profile.
The molecular formula of this compound is , with a molecular weight of 418.3 g/mol. The oxadiazole ring is known for its stability and biological activity, making it a focal point for medicinal chemistry research.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : The compound has shown promising results against various strains of bacteria, including multidrug-resistant strains. Its mechanism involves targeting bacterial division proteins such as FtsZ, which are critical for bacterial cell division .
- Antitumor Properties : Studies have demonstrated that this compound can inhibit tumor cell proliferation in vitro. The presence of the oxadiazole moiety is believed to enhance its antitumor efficacy by inducing apoptosis in cancer cells.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The oxadiazole ring enhances its reactivity and solubility, facilitating interactions with various enzymes and receptors involved in disease processes.
Antibacterial Studies
A study evaluating the antibacterial efficacy of oxadiazole derivatives found that this compound exhibited significant inhibition against gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The compound's IC50 values were significantly lower than those of standard antibiotics like ciprofloxacin .
Antitumor Activity
In vitro assays revealed that the compound effectively inhibited the proliferation of various cancer cell lines. The study indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 2,4-Dichloro-N-(3-methoxyphenyl)benzamide | Structure | Contains methoxy group | Exhibits different biological activity due to methoxy substitution |
| 2,4-Dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | Structure | Contains cinnamoyl group | Known for anti-inflammatory properties |
| 1-Methyl-3-(4-methylsulfonylphenyl)-1H-pyrazole | Structure | Pyrazole derivative | Exhibits distinct pharmacological profiles compared to oxadiazoles |
Case Studies
- Antibacterial Efficacy : A case study published in PubMed documented the effectiveness of this compound against resistant bacterial strains. The study utilized both in vitro and in vivo models to assess the therapeutic potential and confirmed significant antibacterial activity compared to existing treatments .
- Antitumor Effects : Another research effort focused on the antitumor properties of the compound demonstrated its ability to inhibit tumor growth in xenograft models. The results indicated a reduction in tumor size and improved survival rates among treated subjects .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole ring and subsequent coupling with the benzamide group. Key steps include:
- Oxadiazole formation : Cyclization of hydrazide intermediates under anhydrous conditions (e.g., POCl₃ in dimethylformamide at 80°C) .
- Sulfonylation : Introduction of the methanesulfonyl group via nucleophilic substitution, requiring inert atmospheres and catalysts like EDCI/HOBt .
- Coupling reactions : Amide bond formation between the oxadiazole and benzamide moieties, optimized in dichloromethane (DCM) at room temperature . Critical conditions : Temperature control (±2°C), solvent purity, and moisture-free environments are essential to prevent side reactions.
Table 1: Synthesis Optimization Parameters
| Step | Key Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Oxadiazole cyclization | POCl₃, DMF, 80°C | Use molecular sieves for dryness | |
| Sulfonylation | Methanesulfonyl chloride, pyridine, DCM | Slow reagent addition | |
| Amide coupling | EDCI, HOBt, DCM | Monitor via TLC |
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dichloro and methanesulfonyl groups) and oxadiazole ring integrity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC-PDA : Purity assessment (>95% purity threshold for biological assays) with C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are recommended for initial biological activity screening?
- Kinase inhibition assays : Fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of tyrosine kinases or MAPK pathways .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s efficacy?
- Modular substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide’s para position to enhance receptor binding .
- Oxadiazole ring modifications : Replace sulfur with selenium to improve metabolic stability .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity data .
Table 2: SAR Trends in Analogous Compounds
| Modification Site | Observed Effect | Reference |
|---|---|---|
| Benzamide (2,5-Cl) | Increased kinase inhibition | |
| Methanesulfonyl group | Enhanced solubility and target selectivity |
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate kinase inhibition using both fluorescence-based and radiometric assays .
- Metabolic profiling : Identify unstable metabolites (e.g., via LC-MS/MS) that may cause false negatives .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase-ligand complexes) to confirm binding modes .
Q. How can computational methods predict the compound’s molecular targets?
- Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 1XKK, 3POZ) .
- Pharmacophore mapping : Align key functional groups (e.g., oxadiazole, sulfonyl) with known active sites .
- Machine learning : Train models on ChEMBL data to prioritize targets like EGFR or VEGFR2 .
Q. What approaches improve the compound’s aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the oxadiazole nitrogen for pH-dependent release .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
- Co-solvent systems : Use cyclodextrin complexes or DMSO/water mixtures for preclinical dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
